molecular formula C11H9N3S B2446212 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile CAS No. 873009-63-3

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile

Cat. No.: B2446212
CAS No.: 873009-63-3
M. Wt: 215.27
InChI Key: DGBFERBQACVCJC-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile is a chemical compound with the molecular formula C11H9N3S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science .

Scientific Research Applications

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile typically involves the reaction of 4-(aminomethyl)benzonitrile with 2-bromo-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. This compound may also interfere with cellular processes by binding to nucleic acids or proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile is unique due to the combination of the thiazole ring and the benzonitrile moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .

Properties

IUPAC Name

4-[4-(aminomethyl)-1,3-thiazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-5-8-1-3-9(4-2-8)11-14-10(6-13)7-15-11/h1-4,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBFERBQACVCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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